N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

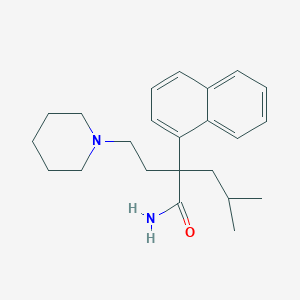

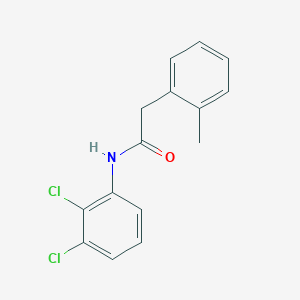

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide, also known as A-438079, is a selective antagonist of P2X7 receptor, a member of the P2X family of ligand-gated ion channels. P2X7 receptor is widely expressed in the central nervous system, immune cells, and other tissues, and has been implicated in a variety of physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. A-438079 has been extensively studied as a tool compound to investigate the role of P2X7 receptor in these processes.

Mécanisme D'action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide acts as a selective antagonist of P2X7 receptor, which is a trimeric ion channel that is activated by extracellular ATP. P2X7 receptor activation leads to the influx of Ca2+ and Na+ ions and the efflux of K+ ions, which triggers a variety of downstream signaling pathways, including the activation of NLRP3 inflammasome, the release of pro-inflammatory cytokines, and the induction of cell death. N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide binds to the transmembrane domain of P2X7 receptor and blocks its ion channel activity, thereby inhibiting the downstream signaling pathways.

Biochemical and physiological effects:

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In macrophages and microglia, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide inhibits the release of IL-1β and other pro-inflammatory cytokines induced by ATP or lipopolysaccharide (LPS), and attenuates the activation of NLRP3 inflammasome. In T cells, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide suppresses the proliferation and cytokine production induced by ATP or anti-CD3/CD28 antibodies. In neurons, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide protects against ATP-induced cell death and synaptic dysfunction. In cancer cells, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide reduces the growth and migration of various tumor types, including breast, lung, and prostate cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has several advantages as a tool compound for lab experiments. It is a highly selective and potent antagonist of P2X7 receptor, with minimal off-target effects on other P2X receptors or ion channels. It is also relatively stable and soluble in aqueous solutions, and can be easily synthesized and purified in large quantities. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide also has some limitations that need to be considered. It has a relatively short half-life in vivo, and may require frequent dosing or sustained-release formulations to achieve optimal efficacy. It may also have different effects in different animal models or human patients, depending on the disease context and the presence of other factors that modulate P2X7 receptor signaling.

Orientations Futures

There are several future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide and P2X7 receptor. One direction is to further elucidate the molecular mechanisms of P2X7 receptor signaling and its interactions with other signaling pathways, such as the inflammasome, the autophagy, and the immune checkpoint pathways. Another direction is to explore the therapeutic potential of P2X7 receptor antagonists in various diseases, such as chronic pain, neurodegeneration, inflammatory bowel disease, and cancer. This may involve the development of novel compounds with improved pharmacokinetic and pharmacodynamic properties, as well as the optimization of dosing regimens and combination therapies. Finally, the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide and other P2X7 receptor antagonists as diagnostic and prognostic biomarkers may also be explored, particularly in the context of cancer and other immune-related disorders.

Méthodes De Synthèse

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide can be synthesized by a multistep reaction starting from 2-aminobenzothiazole and 3,3-dimethylbutanoic acid. The key step is the coupling of the benzothiazole and the acid via a carbodiimide-mediated amidation reaction, followed by the introduction of the ethoxy group via an SN2 reaction with ethyl iodide. The final product can be purified by column chromatography and characterized by NMR and mass spectrometry.

Applications De Recherche Scientifique

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been used in a wide range of scientific research applications, including pharmacology, neuroscience, immunology, and oncology. In pharmacology, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been used to investigate the role of P2X7 receptor in pain, inflammation, and neurodegeneration, and to screen for novel P2X7 receptor antagonists with potential therapeutic applications. In neuroscience, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been used to study the effect of P2X7 receptor on microglia activation, synaptic plasticity, and neuronal survival, and to develop new strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been used to explore the role of P2X7 receptor in the regulation of immune cell function, including T cell activation, cytokine production, and inflammasome activation, and to develop new immunotherapeutic approaches for autoimmune and inflammatory diseases. In oncology, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide has been used to investigate the effect of P2X7 receptor on tumor growth, metastasis, and immune evasion, and to identify new targets for cancer therapy.

Propriétés

Nom du produit |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide |

|---|---|

Formule moléculaire |

C15H20N2O2S |

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C15H20N2O2S/c1-5-19-10-6-7-11-12(8-10)20-14(16-11)17-13(18)9-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17,18) |

Clé InChI |

CNJDNXWGNLAUNY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)(C)C |

SMILES canonique |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

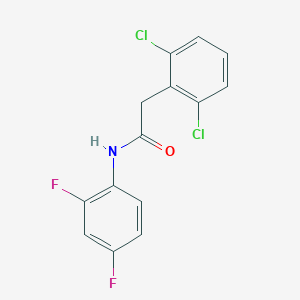

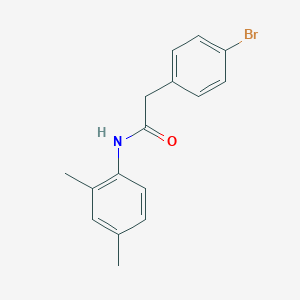

![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)